1-Phenyl-2-pyrrolidinylethylamine hcl
Overview
Description
1-Phenyl-2-pyrrolidinylethylamine HCl, also known as Phenylpiracetam, is a nootropic drug that was first developed in Russia in the 1980s. It has a molecular weight of 226.75 .
Molecular Structure Analysis
The molecular formula of 1-Phenyl-2-pyrrolidinylethylamine HCl is C12H19ClN2 . The InChI code is 1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H .Physical And Chemical Properties Analysis
1-Phenyl-2-pyrrolidinylethylamine HCl is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
NMDA Receptor Antagonists and Psychoactive Substance Analysis
1-Phenyl-2-pyrrolidinylethylamine HCl, and related substances, are part of a class that has been investigated for potential clinical applications. Some derivatives function as NMDA receptor antagonists, eliciting dissociative effects. Studies have focused on synthesizing and analyzing these compounds for better understanding of their structure and potential applications (Dybek et al., 2019).
Corrosion Inhibition
Derivatives of 1-Phenyl-2-pyrrolidinylethylamine HCl, such as 1H-pyrrole-2,5-dione derivatives, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficacy increases with concentration, and their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).
Monoamine Oxidase Inactivators
1-Phenylcyclobutylamine, a related compound, acts as a substrate and time-dependent irreversible inactivator of monoamine oxidase (MAO). It attaches to the flavin cofactor during inactivation, and its metabolites are potential radical intermediates. This highlights its role in MAO-catalyzed amine oxidations, important for understanding neurochemical processes (Silverman & Zieske, 1986).
Synthesis of γ-Amino Alcohols and Pyrrolidine Derivatives
The compound has been used in the synthesis of γ-amino alcohols and pyrrolidine derivatives, showcasing its versatility in creating complex organic molecules with multiple stereogenic centers (Wang et al., 2015).
Safety And Hazards
The safety information for 1-Phenyl-2-pyrrolidinylethylamine HCl indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSDZLXRREOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-pyrrolidinylethylamine hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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